3-(4-Amino-3-fluoro-phenyl)-propionic acid tert-butyl ester
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Overview
Description
3-(4-Amino-3-fluoro-phenyl)-propionic acid tert-butyl ester is an organic compound with a complex structure that includes an amino group, a fluorine atom, and a propionic acid esterified with tert-butyl alcohol
Preparation Methods
The synthesis of 3-(4-Amino-3-fluoro-phenyl)-propionic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 4-amino-3-fluorobenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol, which is then oxidized to the carboxylic acid. The carboxylic acid is subsequently esterified with tert-butyl alcohol under acidic conditions to yield the final product .
Chemical Reactions Analysis
3-(4-Amino-3-fluoro-phenyl)-propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique functional groups.
Medicine: It is investigated for its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3-fluoro-phenyl)-propionic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
- tert-butyl N-[(4-amino-3-fluorophenyl)methyl]carbamate
- tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate Compared to these compounds, 3-(4-Amino-3-fluoro-phenyl)-propionic acid tert-butyl ester has a unique combination of functional groups that confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H18FNO2 |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
tert-butyl 3-(4-amino-3-fluorophenyl)propanoate |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)7-5-9-4-6-11(15)10(14)8-9/h4,6,8H,5,7,15H2,1-3H3 |
InChI Key |
PPJYYYPTDRFUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)N)F |
Origin of Product |
United States |
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